L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine
Description
Properties
CAS No. |
911427-94-6 |
|---|---|
Molecular Formula |
C23H31N7O9 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H31N7O9/c24-15(6-13-7-25-11-27-13)20(35)29-18(10-32)22(37)30-17(9-31)21(36)26-8-19(34)28-16(23(38)39)5-12-1-3-14(33)4-2-12/h1-4,7,11,15-18,31-33H,5-6,8-10,24H2,(H,25,27)(H,26,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
RMIZJZVSJQEHFD-XSLAGTTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview : Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin.
Resin Preparation : The resin is functionalized with a linker that allows for the attachment of the first amino acid.
Amino Acid Coupling : Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
Deprotection : After each coupling step, protecting groups are removed to allow for further extension of the peptide chain.
Cleavage and Purification : Once the desired sequence is achieved, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Liquid-Phase Synthesis
Overview : Liquid-phase synthesis methods can also be employed for the preparation of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine, particularly when specific conditions or modifications are required.
Carbodiimide Coupling Method : In this method, amino acids are activated using carbodiimides, allowing them to couple in solution. This method can be more flexible in terms of reaction conditions but may require careful control to avoid side reactions.
Ammonolysis Reactions : This involves reacting protected amino acids with ammonia or ammonium salts under controlled conditions to form the desired peptide bond.
The following table summarizes the advantages and disadvantages of the primary methods for synthesizing this compound:
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity and yield; automation possible | Requires specialized equipment; longer synthesis time |
| Liquid-Phase Synthesis | Flexible conditions; suitable for complex sequences | Lower yields; potential for side reactions |
Recent studies highlight the significance of this compound in various applications:
Biochemical Research : The compound is used to study peptide interactions and their physiological effects, contributing to our understanding of protein function and signaling pathways.
Pharmaceutical Development : Due to its structural properties, it may serve as a lead compound in drug development targeting specific biological pathways.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Protein Synthesis and Structure
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine can influence protein synthesis and stability. Tyrosine, in particular, is known for its role in stabilizing protein structures through hydrophobic interactions and hydrogen bonding. The incorporation of this peptide into proteins may enhance their structural integrity and functionality .
Table 1: Role of Tyrosine in Protein Interactions
| Property | Description |
|---|---|
| Hydrophobicity | Enhances stability through interactions with nonpolar residues |
| Hydrogen Bonding | Facilitates proper folding and structural conformation |
| Phosphorylation Potential | Modulates activity and interactions in signaling pathways |
Neurotransmitter Synthesis
Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The inclusion of L-histidine may further influence neurotransmitter dynamics by modulating histamine levels, which can affect cognitive functions and mood regulation .
Case Study: Cognitive Effects of Amino Acid Depletion
A study investigated the cognitive effects of L-histidine depletion alongside L-tyrosine depletion. Results indicated that while L-histidine depletion affected motor-related processes, it did not significantly impair cognitive performance compared to controls . This suggests that the balance of these amino acids is crucial for optimal brain function.
Potential Therapeutic Uses
Research indicates that peptides like this compound could have therapeutic implications in treating conditions related to neurotransmitter imbalances, such as depression or anxiety disorders. The modulation of dopamine synthesis through tyrosine supplementation has been linked to improved mood and cognitive performance .
Table 2: Therapeutic Potential of Tyrosine
Growth Media Supplementation
This compound may be used as a supplement in cell culture media to enhance cell growth and viability. The presence of tyrosine can improve the production of monoclonal antibodies by optimizing cellular metabolism and reducing oxidative stress .
Table 3: Effects of Tyrosine on Cell Culture
| Parameter | Effect |
|---|---|
| Cell Viability | Increased with tyrosine supplementation |
| Antibody Production | Enhanced yield in monoclonal antibody cultures |
| Oxidative Stress | Reduced levels when supplemented properly |
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The histidine residue can coordinate with metal ions, while the serine and tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine
- Structural Difference : Substitution of one serine residue with alanine (replacing -OH with -CH₃).
- No experimental data on its physicochemical or biological properties are available .
Glycyl-L-tyrosyl-L-seryl-L-isoleucyl-L-threonyl-L-seryl-L-histidyl-L-tyrosine
- Structural Features : A heptapeptide (C₄₂H₅₈N₁₀O₁₄, MW 926.41) with overlapping residues (Tyr, Ser, His) but extended sequence .
- Functional Contrast: Despite shared residues, its larger size and inclusion of isoleucine/threonine may confer distinct conformational stability or substrate specificity. No biological process associations are reported .
N-Lactoyl-tyrosine
- Structural Modification: Tyrosine derivative with a lactoyl group (-O-CO-CH(OH)-CH₃) attached to the amino group .
3-Methyl-L-tyrosine
- Structural Modification: Methylation at the 3-position of tyrosine’s phenolic ring .
- Functional Impact : May hinder tyrosine’s participation in phosphorylation or receptor binding. Toxicological properties remain unstudied .
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-...-L-valinamide
- Structural Features : A 13-mer peptide with acetylated N-terminus and valinamide C-terminus (MW ~1,767) .
- Safety Data: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparative Data Table
Key Findings and Implications
- Sequence Variants : Substitutions (e.g., Ser→Ala) or extensions significantly alter polarity, solubility, and interaction profiles.
- Safety Profile : Longer peptides exhibit documented hazards (e.g., irritation), whereas smaller peptides like the target compound lack toxicity data, necessitating further study .
Biological Activity
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is a peptide composed of five amino acids, including histidine, serine, glycine, and tyrosine. This compound's biological activity is of significant interest due to its potential roles in various biochemical processes and therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
1. Structure and Properties
The structure of this compound influences its biological activity. The presence of tyrosine contributes to the compound's hydrophobic and polar characteristics, allowing it to interact with various biomolecules. The phenolic group in tyrosine plays a crucial role in mediating protein interactions and can undergo modifications such as phosphorylation, which is vital for signal transduction pathways .
2. Biological Functions
2.1 Neurotransmitter Synthesis
L-Tyrosine, a component of the peptide, is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research indicates that supplementation with L-tyrosine can enhance cognitive performance under stress, suggesting that this compound may also have neuroprotective effects due to its tyrosine content .
2.2 Antioxidant Activity
The phenolic structure of tyrosine endows the peptide with antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property may be beneficial in preventing neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects include:
- Protein Interaction Modulation : The ability of tyrosine residues to participate in hydrogen bonding and hydrophobic interactions facilitates protein-protein interactions essential for cellular signaling.
- Radical Scavenging : The antioxidant properties attributed to the phenolic group allow for the neutralization of reactive oxygen species (ROS), thus protecting cellular integrity from oxidative stress .
- Neurotransmitter Regulation : By influencing dopamine synthesis pathways, this peptide may modulate mood and cognitive functions under stress .
5. Summary Table of Biological Activities
6. Conclusion
This compound exhibits promising biological activities primarily due to its structural components, particularly the presence of tyrosine. Its potential roles in neurotransmitter synthesis, antioxidant defense, and modulation of protein interactions highlight its significance in both basic research and therapeutic applications. Further studies are warranted to explore its full range of biological effects and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
